

# An In-depth Technical Guide to MRV-03 Series Hydraulic Relief Valves

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## Compound of Interest

Compound Name: MRV03-037

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## Introduction:

The MRV-03 series are modular hydraulic relief valves designed to limit the pressure within a hydraulic circuit to a predetermined maximum.<sup>[1][2]</sup> These valves are crucial components in hydraulic systems, offering precise and adjustable pressure control.<sup>[1][2]</sup> Their modular, stackable design allows for the creation of compact and cost-effective hydraulic systems where they are typically "sandwiched" between a directional valve and a standard mounting surface.<sup>[1][2]</sup> The MRV-03 series is characterized by a two-stage balanced piston design, ensuring extremely precise control over a range of pressure settings.<sup>[1][2]</sup>

## Core Specifications and Quantitative Data:

The operational parameters of the MRV-03 series are detailed below, providing a clear basis for comparison and integration into hydraulic system design.

Parameter	Value
ISO/NFPA Size	ISO 4401-03 / NFPA D03[1][2]
Maximum Rated Flow	15 GPM (Gallons Per Minute) / ~70 L/min[1][3][4]
Maximum Operating Pressure	4500 PSI (Pounds per Square Inch) / ~320 Bar[1][3][5]
Pressure Adjusting Ranges	0: 100 - 500 PSI1: 100 - 1000 PSI2: 100 - 3000 PSI3: 100 - 4500 PSI[1]
Weight	3.30 - 5.07 lbs (depending on configuration)[1]
Hydraulic Fluid	ISO VG32, 46, 68[5]
Fluid Temperature Range	-20°C to +70°C[5]
Viscosity Range	15~400 mm <sup>2</sup> /S[5]

### Experimental Protocols: Performance Characterization

The performance of the MRV-03 series valves is typically characterized through standardized testing protocols to evaluate pressure-flow characteristics and minimum steady flow.

#### Pressure vs. Flow Characteristic Test:

- Objective: To determine the relationship between the regulated pressure and the flow rate through the valve.
- Methodology:
  - The valve is installed in a hydraulic test circuit with a variable flow source and pressure transducers upstream and downstream.
  - The hydraulic fluid is maintained at a constant viscosity (e.g., 100-150 SUS) and temperature (e.g., 50°C).[4]
  - For a set pressure adjustment on the valve, the flow rate is incrementally increased.

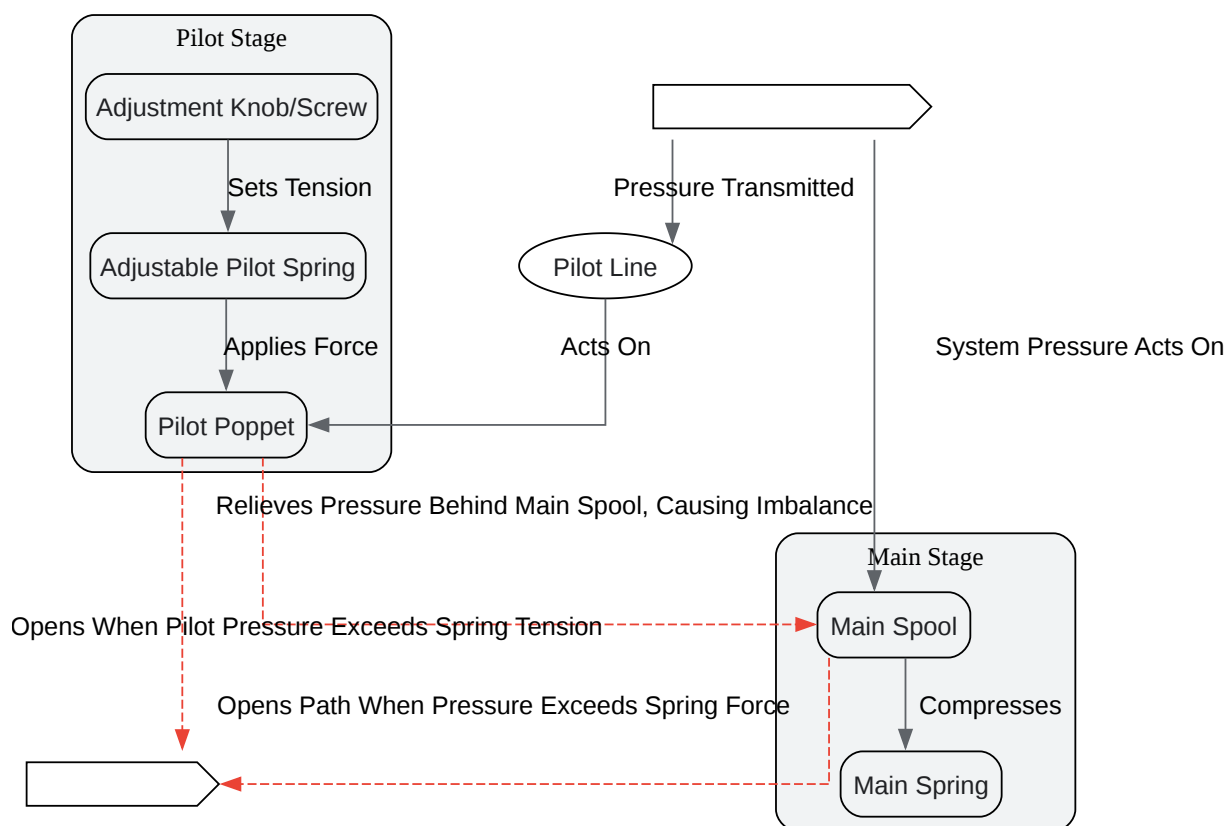
- The corresponding upstream pressure is recorded at each flow rate increment.
- The results are plotted on a graph with flow rate on the x-axis and pressure on the y-axis to generate the characteristic curve.

#### Minimum Steady Flow Test:

- Objective: To determine the minimum flow rate at which the valve maintains a stable regulated pressure.
- Methodology:
  - The valve is placed in a similar test circuit as the pressure-flow characteristic test.
  - The pressure is set to different levels across the valve's operating range (e.g., 7, 14, 21 MPa).<sup>[4]</sup>
  - At each pressure setting, the flow rate is gradually decreased until pressure regulation becomes unstable.
  - The flow rate at which stability is lost is recorded as the minimum steady flow for that pressure setting.
  - Data is plotted with pressure on the x-axis and minimum steady flow on the y-axis.

#### Signaling Pathways and Logical Relationships:

The internal mechanism of the MRV-03 valve operates based on a two-stage process involving a main spool and a pilot poppet. This can be represented as a logical workflow.

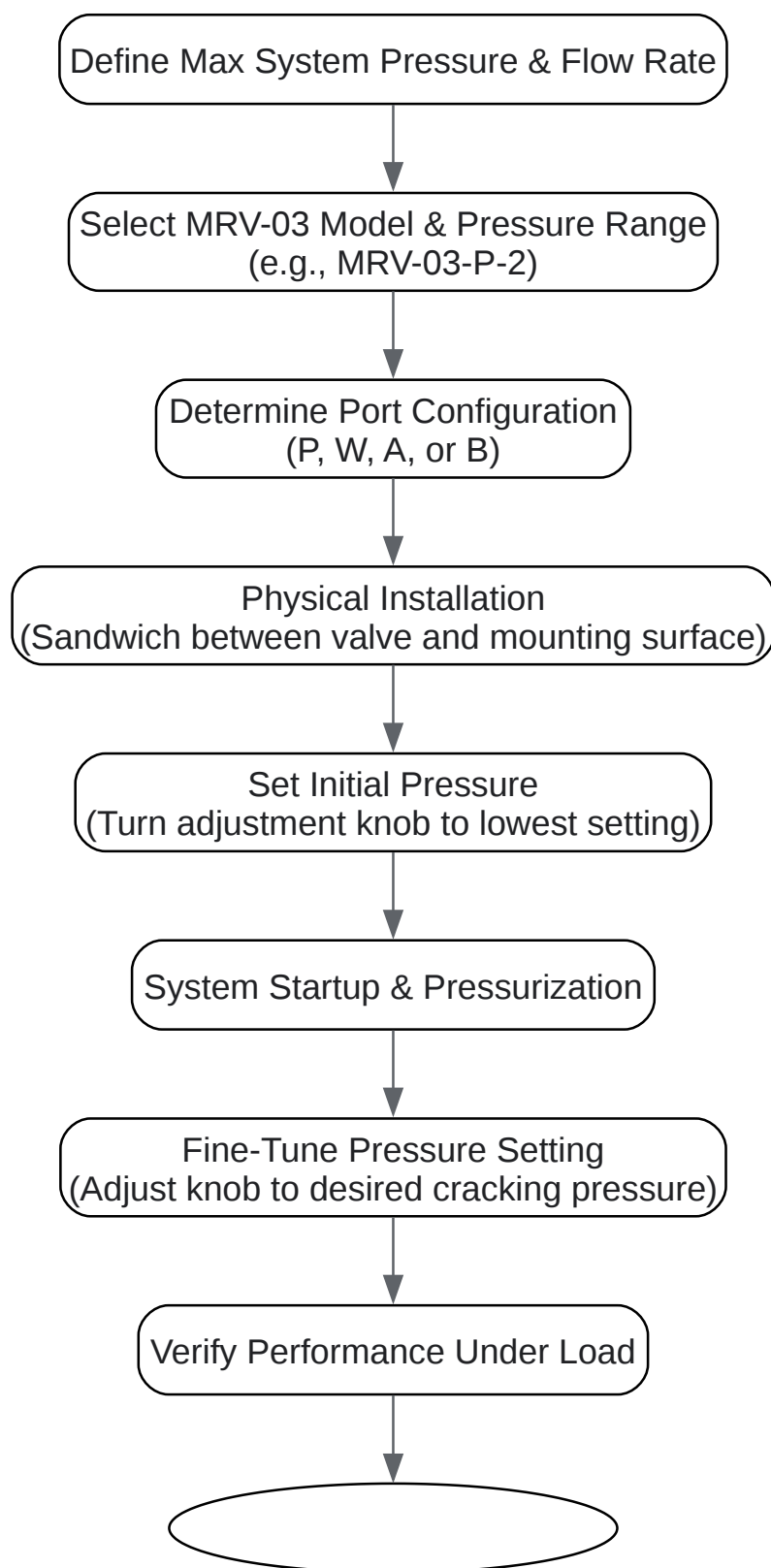


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Caption: Logical workflow of the two-stage pressure relief mechanism in an MRV-03 valve.

#### Experimental Workflow for System Integration:

The process of selecting and integrating an MRV-03 valve into a hydraulic system follows a structured workflow to ensure proper functionality and safety.



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Caption: Standard workflow for the integration and commissioning of an MRV-03 series valve.

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